3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine
Description
3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine (CAS: 1357946-80-5) is a halogenated heterocyclic compound featuring a fused pyrazolo-pyridine core with bromine and chlorine substituents at positions 3 and 7, respectively. Its molecular formula is C₆H₃BrClN₃, and it is utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The compound is commercially available from multiple suppliers (e.g., Combi-Blocks, BLDpharm) with purities exceeding 95%, underscoring its relevance in pharmaceutical research .
Properties
IUPAC Name |
3-bromo-7-chloro-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-5-4(10-11-6)3(8)1-2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDYLTCQTULRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252479 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine, 3-bromo-7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-80-5 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine, 3-bromo-7-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine, 3-bromo-7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-bromo-5-chloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-b]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Positional Isomers and Ring Variations
| Compound Name | Structure & Substituents | Key Differences | CAS Number | Purity (%) |
|---|---|---|---|---|
| 3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine | Bromine (C3), Chlorine (C7), pyridine ring | Reference compound | 1357946-80-5 | 96 |
| 6-Bromo-1H-pyrazolo[4,3-b]pyridine | Bromine (C6), no chlorine | Altered electronic distribution | 1150617-54-1 | N/A |
| 3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine | Pyrazolo[3,4-c]pyridine core | Fused ring position affects reactivity | 957760-22-4 | 96 |
| 3-Bromo-7-chloro-1H-pyrazolo[4,3-d]pyrimidine | Pyrimidine instead of pyridine ring | Additional nitrogen alters solubility | 1260787-71-0 | N/A |
Key Observations :
Comparisons :
- Efficiency : The moderate yield (29%) for intermediate 28 contrasts with higher yields (e.g., 88% for Boc protection), suggesting challenges in bromination or purification steps .
- Alternative Routes : Pyrazolo[3,4-c]pyridine analogs (CAS: 957760-22-4) are synthesized via similar hydrazine condensations but require distinct optimization for regioselectivity .
Physicochemical and Functional Properties
- Electron-Withdrawing Effects : The bromine and chlorine substituents reduce electron density at the pyridine ring, making the compound susceptible to nucleophilic aromatic substitution (e.g., amination reactions) .
- Solubility : Compared to methoxy-substituted analogs (e.g., 3-Bromo-7-methoxy-1H-pyrazolo[4,3-b]pyridine), the chloro-bromo derivative exhibits lower aqueous solubility due to reduced polarity .
Biological Activity
Overview
3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. This compound features a unique pyrazolo[4,3-b]pyridine framework that contributes to its interaction with various biological targets, making it a candidate for drug development against several diseases.
- Molecular Formula : C_7H_5BrClN_3
- Molecular Weight : 232.49 g/mol
- CAS Number : 1416713-43-3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards molecular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases, which are pivotal in signal transduction pathways.
- Receptor Modulation : It can bind to cell surface receptors, influencing cellular responses and potentially altering disease progression.
- Pathway Interference : By modulating key signaling pathways, the compound can impact cell growth and survival.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 10.0 | High cytotoxicity |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antiviral Activity
The compound has also shown potential as an antiviral agent. Preliminary studies indicate effectiveness against viruses such as RSV (Respiratory Syncytial Virus) and SARS-CoV-2.
| Virus | Inhibition Concentration (µM) | Activity Type |
|---|---|---|
| Respiratory Syncytial Virus | <0.15 | Strong antiviral activity |
| SARS-CoV-2 | 5.0 | Moderate antiviral effect |
The antiviral properties are attributed to its ability to disrupt viral replication processes.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on ovarian and breast cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer therapeutic agent .
- Antiviral Research : Another investigation focused on the compound's activity against RSV demonstrated that it inhibited viral replication effectively at low concentrations. The study emphasized the importance of structural modifications in enhancing the antiviral efficacy of pyrazolo[4,3-b]pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
